N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
Description
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that features a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-17(20-10-9-19(25)26)12-22-18(24)8-7-16(21-22)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11H,9-10,12H2,(H,20,23)(H,25,26) |
InChI Key |
WILXOJPIUQWYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone ring and subsequently the beta-alanine residue. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions.
Reduction: The pyridazinone moiety can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the naphthalene or pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the pyridazinone moiety can produce dihydropyridazines .
Scientific Research Applications
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The naphthalene and pyridazinone rings can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: Shares the naphthalene ring but lacks the pyridazinone and beta-alanine moieties.
N-Naphthalen-2-yl-benzamide: Contains a naphthalene ring and an amide group but differs in the overall structure.
Uniqueness
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its combination of a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Biological Activity
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This compound integrates a naphthalene moiety with a pyridazine derivative, contributing to its unique biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O5, with a molecular weight of 394.4 g/mol. The compound features various functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O5 |
| Molecular Weight | 394.4 g/mol |
| LogP | 4.0206 |
| Polar Surface Area | 51.425 Ų |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes associated with neurodegenerative diseases. For instance, it has been evaluated for its binding affinity to acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), both of which are crucial in Alzheimer's disease pathology. In vitro assays have shown that the compound can inhibit these enzymes, potentially reducing the formation of neurotoxic amyloid plaques .
Table: Enzyme Inhibition Data
| Enzyme | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| AChE | 107 | Mixed-type inhibition |
| BACE1 | 60.7 | Competitive inhibition |
Study on Neuroprotective Effects
In a study focusing on neuroprotective effects, this compound was tested on SH-SY5Y neuronal cells. The results indicated that the compound significantly reduced oxidative stress markers and improved cell viability in the presence of toxic amyloid-beta aggregates. This suggests its potential role in mitigating neurodegenerative processes .
Antileukemia Activity Evaluation
Another investigation into the cytotoxic properties of related compounds revealed that derivatives similar to this compound exhibited potent antileukemic activity against various leukemia cell lines. The IC50 values reported ranged from 0.48 to 0.52 μM, indicating strong inhibitory effects on cell proliferation and induction of apoptosis in these cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
